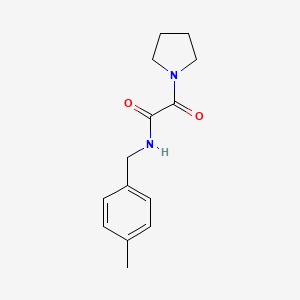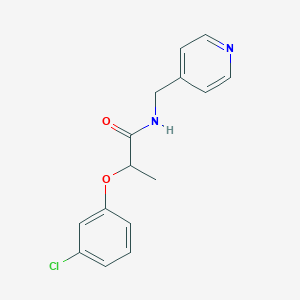![molecular formula C18H16BrNO B5232579 3-[(3-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5232579.png)
3-[(3-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one, also known as BRPAC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-[(3-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one in cancer cells involves the inhibition of the Akt/mTOR signaling pathway. This pathway is involved in the regulation of cell survival, growth, and proliferation. 3-[(3-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one inhibits this pathway by binding to the ATP-binding site of Akt, which prevents its activation. This leads to the activation of the caspase cascade, which ultimately results in apoptosis.
Biochemical and Physiological Effects:
3-[(3-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one has been shown to have low toxicity in vitro and in vivo. In animal studies, 3-[(3-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one has been well-tolerated and has not shown any significant adverse effects. However, further studies are needed to determine the long-term effects of 3-[(3-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one on human health.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[(3-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is that the synthesis of 3-[(3-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one is a multi-step process that requires expertise and specialized equipment. This can make it difficult for researchers without access to these resources to use 3-[(3-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one in their experiments.
Orientations Futures
For the study of 3-[(3-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one include further investigation of its anti-cancer properties and its potential use as a photosensitizer in photodynamic therapy. 3-[(3-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one can also be explored for its use as a building block in the synthesis of organic semiconductors and as a fluorescent probe in biological imaging. Additionally, further studies are needed to determine the long-term effects of 3-[(3-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one on human health and its potential toxicity.
Méthodes De Synthèse
3-[(3-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one can be synthesized through a multi-step process involving the reaction of 3-bromophenylamine and cyclohexanone. The reaction is catalyzed by a base and the product is subsequently purified through recrystallization. The purity of the synthesized compound can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
3-[(3-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one has been studied for its potential applications in various fields including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, 3-[(3-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one has been investigated for its anti-cancer properties. Studies have shown that 3-[(3-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 3-[(3-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one has also been studied for its potential use as a photosensitizer in photodynamic therapy, a cancer treatment that uses light to activate a photosensitive drug.
In material science, 3-[(3-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one has been explored for its use as a building block in the synthesis of organic semiconductors. Organic semiconductors have potential applications in electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells. 3-[(3-bromophenyl)amino]-5-phenyl-2-cyclohexen-1-one has also been studied for its use as a fluorescent probe in biological imaging.
Propriétés
IUPAC Name |
3-(3-bromoanilino)-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO/c19-15-7-4-8-16(11-15)20-17-9-14(10-18(21)12-17)13-5-2-1-3-6-13/h1-8,11-12,14,20H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGPSXTWOHEADS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1NC2=CC(=CC=C2)Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Bromophenyl)amino]-5-phenylcyclohex-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-1-phenylethanone hydrobromide](/img/structure/B5232502.png)
![4-methyl-3-{[(4'-nitro-4-biphenylyl)methyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5232503.png)
![4-[4-(4-allyl-2-methoxyphenoxy)butoxy]benzaldehyde](/img/structure/B5232505.png)
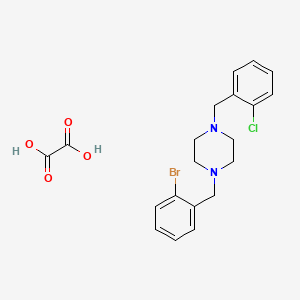
![1-(4-methylphenyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]ethanone](/img/structure/B5232517.png)
![N-[3-(1H-1,2,3-benzotriazol-1-yl)propyl]-4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5232532.png)
![2-[3-(4-fluorophenyl)-5-isoxazolyl]phenol](/img/structure/B5232541.png)
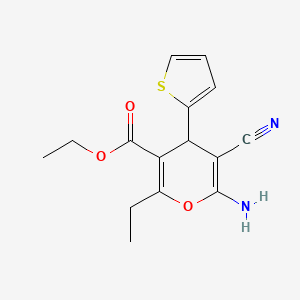
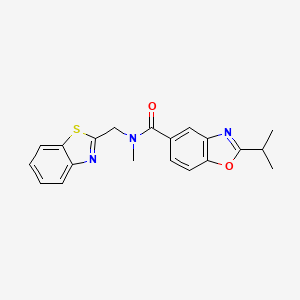
![4-butoxy-N-{[(2,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5232563.png)
![2-[2-(3,4-dimethylphenyl)-1-methyl-2-oxoethyl]-6-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5232573.png)
